3-Cyclopropylpropargyl diethyl acetal
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Overview
Description
3-Cyclopropylpropargyl diethyl acetal is a chemical compound with the molecular formula C10H16O2. It is also known by its systematic name, 1,1’-diethoxy-3-cyclopropylprop-1-yne. This compound is characterized by the presence of a cyclopropyl group attached to a propargyl diethyl acetal moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpropargyl diethyl acetal typically involves the reaction of cyclopropylacetylene with diethyl acetal in the presence of an acid catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used.
Solvent: Solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction parameters such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpropargyl diethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetal group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropylpropargyl diethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpropargyl diethyl acetal involves its ability to undergo nucleophilic addition reactions. The acetal group can be hydrolyzed under acidic conditions to form the corresponding aldehyde or ketone, which can then participate in further chemical reactions. The cyclopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylpropargyl dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
3-Cyclopropylpropargyl diisopropyl acetal: Similar structure but with isopropyl groups instead of ethyl groups.
3-Cyclopropylpropargyl dibutyl acetal: Similar structure but with butyl groups instead of ethyl groups.
Uniqueness
3-Cyclopropylpropargyl diethyl acetal is unique due to its specific combination of a cyclopropyl group and a propargyl diethyl acetal moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
3,3-diethoxyprop-1-ynylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-11-10(12-4-2)8-7-9-5-6-9/h9-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJTIAXBXVXLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC1CC1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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